2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile
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Overview
Description
2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorine atom and a nitrile group in this compound adds to its unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile typically involves the construction of the indole ring followed by the introduction of the fluorine and nitrile groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor. The nitrile group is typically introduced via a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions. Continuous flow reactors and automated synthesis platforms are also employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. The fluorine atom enhances its binding affinity and selectivity, while the nitrile group can participate in hydrogen bonding and other interactions. These properties contribute to its biological activity and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Lacks the fluorine atom, resulting in different chemical and biological properties.
6-fluoroindole: Contains the fluorine atom but lacks the nitrile group, affecting its reactivity and applications.
1-methylindole: Lacks both the fluorine and nitrile groups, leading to distinct chemical behavior.
Uniqueness
2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile is unique due to the presence of both the fluorine atom and the nitrile group, which confer specific chemical reactivity and biological activity. These functional groups enhance its potential as a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
2-(6-fluoro-1-methylindol-3-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c1-14-7-8(4-5-13)10-3-2-9(12)6-11(10)14/h2-3,6-7H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMMTYZBYGMAPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)F)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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